molecular formula C10H11F2NO B6588645 3-(2,5-difluorophenyl)morpholine CAS No. 1270339-51-9

3-(2,5-difluorophenyl)morpholine

Cat. No.: B6588645
CAS No.: 1270339-51-9
M. Wt: 199.2
InChI Key:
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Description

3-(2,5-Difluorophenyl)morpholine is an organic compound with the molecular formula C10H11F2NO. It is a morpholine derivative where the morpholine ring is substituted with a 2,5-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,5-difluoroaniline with epichlorohydrin to form an intermediate, which is then treated with morpholine under basic conditions to yield the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Difluorophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(2,5-difluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)morpholine
  • 3-(3,5-Difluorophenyl)morpholine
  • 3-(2,6-Difluorophenyl)morpholine

Uniqueness

3-(2,5-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic properties compared to other difluorophenyl isomers, potentially leading to different interactions with biological targets and varied applications .

Properties

CAS No.

1270339-51-9

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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